molecular formula C14H19N5O2 B5590054 3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B5590054
M. Wt: 289.33 g/mol
InChI Key: ZZNKSPRHGFFNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features various functional groups, including a pyrrolidine ring and an isopropenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, cyclization, and functional group modifications to achieve the final structure. Common reagents used in these reactions include alkyl halides, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, compounds with purine structures are often studied for their biological activity. This specific compound may exhibit properties such as enzyme inhibition, receptor binding, or other interactions with biological molecules, making it a candidate for drug development and therapeutic applications.

Industry

In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties may also find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share the purine core structure but differ in their functional groups, leading to distinct chemical and biological properties.

Uniqueness

The uniqueness of “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” lies in its specific functional groups, which may confer unique reactivity and biological activity compared to other purine derivatives

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-6-4-5-7-18/h1,4-8H2,2-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNKSPRHGFFNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.